N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzenesulfonamide
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Overview
Description
N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzenesulfonamide group attached to a phenyl ring, which is further connected to a 1-methylpiperidin-4-yl group through an oxygen atom. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenyl ether: The reaction between 4-hydroxyphenylbenzenesulfonamide and 1-methylpiperidine in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzenesulfonamide can be compared with other similar compounds, such as:
N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}thiourea: Contains a thiourea group instead of a sulfonamide group.
N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}carbamate: Features a carbamate group in place of the sulfonamide group.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[4-(1-methylpiperidin-4-yl)oxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O3S/c1-20-13-11-17(12-14-20)23-16-9-7-15(8-10-16)19-24(21,22)18-5-3-2-4-6-18/h2-10,17,19H,11-14H2,1H3 |
InChI Key |
MXEXOIBNPQOPIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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